molecular formula C30H40NO7P B13439498 Phenylfosinopril

Phenylfosinopril

Cat. No.: B13439498
M. Wt: 557.6 g/mol
InChI Key: XQDOUIBENHVJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylfosinopril is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is a phosphinic acid-containing ester prodrug that is rapidly hydrolyzed to its active metabolite, fosinoprilat. This compound is primarily used in the treatment of hypertension and congestive heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating the workload on the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylfosinopril involves multiple steps, starting from the appropriate phosphinic acid derivatives. The key steps include esterification, cyclization, and hydrolysis. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Phenylfosinopril undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

Phenylfosinopril has a wide range of applications in scientific research, including:

Mechanism of Action

Phenylfosinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, thereby lowering blood pressure and reducing the workload on the heart .

Comparison with Similar Compounds

Phenylfosinopril is unique among ACE inhibitors due to its phosphinic acid-containing ester structure. This structure allows for rapid hydrolysis to its active metabolite, fosinoprilat, which provides a prolonged duration of action. Similar compounds include:

This compound’s unique structure and pharmacokinetic profile make it a valuable compound in the treatment of hypertension and heart failure, offering advantages in terms of efficacy and duration of action compared to other ACE inhibitors.

Properties

Molecular Formula

C30H40NO7P

Molecular Weight

557.6 g/mol

IUPAC Name

1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]-4-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H40NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5-10,13-14,16-17,22,25-26,30H,4,11-12,15,18-21H2,1-3H3,(H,34,35)

InChI Key

XQDOUIBENHVJDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.